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AZ13705339 hemihydrate

PAK1 inhibitor potency Enzymatic IC50 comparison Kinase inhibitor procurement

AZ13705339 hemihydrate (CAS 2016806-57-6) is the hemihydrate crystalline form of a bis-anilino pyrimidine small molecule that functions as an exceptionally potent and highly kinase-selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). Originally developed by AstraZeneca through iterative structure-based drug design, it was optimized to serve specifically as an in vitro chemical probe for dissecting PAK1-dependent biology.

Molecular Formula C33H38FN7O4S
Molecular Weight 647.8 g/mol
Cat. No. B15605422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ13705339 hemihydrate
Molecular FormulaC33H38FN7O4S
Molecular Weight647.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H36FN7O3S.H2O/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2;/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38);1H2
InChIKeyLKWDIBDWPNRHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AZ13705339 Hemihydrate: A High-Potency, Kinase-Selective Bis-Anilino Pyrimidine PAK1 In Vitro Probe


AZ13705339 hemihydrate (CAS 2016806-57-6) is the hemihydrate crystalline form of a bis-anilino pyrimidine small molecule that functions as an exceptionally potent and highly kinase-selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1) [1]. Originally developed by AstraZeneca through iterative structure-based drug design, it was optimized to serve specifically as an in vitro chemical probe for dissecting PAK1-dependent biology [1]. The compound belongs to the group I PAK inhibitor chemotype and is differentiated from close analogs such as FRAX1036, G-5555, NVS-PAK1-1, and its in vivo-optimized successor AZ13711265 by a unique combination of sub-nanomolar enzymatic potency and exceptional kinase selectivity metrics [1].

Why PAK1 Inhibitor Selection Cannot Rely on Generic Substitution: The Case for AZ13705339 Hemihydrate


Group I PAK inhibitors exhibit dramatic divergence in biochemical potency, intra-family selectivity, and kinome-wide off-target profiles that render simple class-level substitution scientifically unsound. AZ13705339 hemihydrate demonstrates a PAK1 IC50 of 0.33 nM, which is >70-fold more potent than FRAX1036 (Ki = 23.3 nM) and ~15-fold more potent than both G-5555 (Ki = 3.7 nM) and NVS-PAK1-1 (IC50 = 5 nM) under comparable enzymatic assay conditions [1][2]. More critically, its selectivity window against the anti-target kinase PAK4 exceeds 7,500-fold, a margin that FRAX1036 (~103-fold) and G-5555 (reportedly <100-fold) do not approach, while allosteric inhibitors such as IPA-3 (IC50 = 2.5 μM) lack the potency required for cellular target engagement at tractable concentrations [2][3]. These quantitative disparities mean that substituting one PAK1 inhibitor for another without accounting for potency and selectivity gaps can lead to confounding pharmacological interpretations, particularly in experiments requiring sustained pPAK1 suppression with minimal off-target kinase perturbation [1].

AZ13705339 Hemihydrate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Sub-Nanomolar PAK1 Enzymatic Potency Versus Key ATP-Competitive Comparators

AZ13705339 hemihydrate inhibits PAK1 with an enzymatic IC50 of 0.33 nM, representing the most potent value among widely used ATP-competitive PAK1 inhibitors [1]. This is 5.6-fold more potent than the closest comparator AZ13711265 (IC50 = 0.58 nM), ~11-fold more potent than G-5555 (Ki = 3.7 nM), ~15-fold more potent than NVS-PAK1-1 (IC50 = 5 nM), and ~71-fold more potent than FRAX1036 (Ki = 23.3 nM) [1][2][3].

PAK1 inhibitor potency Enzymatic IC50 comparison Kinase inhibitor procurement

Kinase Selectivity Over PAK4: >7,500-Fold Window for Mechanistic Specificity

AZ13705339 exhibits >7,500-fold selectivity for PAK1 (IC50 = 0.33 nM) over PAK4 (IC50 = 2.6 μM), as determined by enzymatic assay . This selectivity window substantially exceeds that of FRAX1036, which displays only ~103-fold selectivity (PAK4 Ki = 2.4 μM vs PAK1 Ki = 23.3 nM), and NVS-PAK1-1, which is an allosteric inhibitor with limited cross-reactivity data against group II PAKs [1][2]. IPA-3, a non-ATP-competitive PAK1 inhibitor (IC50 = 2.5 μM), lacks meaningful PAK4 inhibition but suffers from micromolar potency that limits its utility in cellular assays [3].

PAK4 selectivity Group II PAK counter-screening Kinase selectivity profiling

Binding Affinity for PAK1 and PAK2: Kd Differentiation Within Group I PAKs

AZ13705339 binds PAK1 and PAK2 with nearly identical affinities (Kd = 0.28 nM and 0.32 nM, respectively) as measured by DiscoverX binding assay, indicating equipotent engagement of both group I PAK isoforms [1]. In contrast, NVS-PAK1-1 demonstrates markedly biased binding with a PAK1 Kd of 7 nM versus a PAK2 Kd of 400 nM (~57-fold selectivity for PAK1 over PAK2), making it unsuitable for studies requiring dual PAK1/PAK2 coverage . FRAX1036 similarly exhibits a ~3.1-fold preference for PAK1 (Ki = 23.3 nM) over PAK2 (Ki = 72.4 nM) [2].

PAK1 binding affinity Kd determination PAK2 selectivity

Cellular Target Engagement: pPAK1 Inhibition in MCF10A Cells Versus In Vivo Probe AZ13711265

AZ13705339 inhibits cellular pPAK1 autophosphorylation in MCF10A cells with an IC50 of 59 nM, reflecting a ~179-fold shift from its enzymatic IC50 consistent with intracellular ATP competition [1]. Its in vivo-optimized congener AZ13711265 exhibits a weaker cellular pPAK1 IC50 of 0.11 μM (110 nM), meaning AZ13705339 is ~1.9-fold more potent at suppressing cellular PAK1 activity despite AZ13711265 having a comparable enzymatic IC50 (0.58 nM) [1][2]. This cellular potency advantage positions AZ13705339 as the preferred tool for in vitro mechanistic experiments where maintaining complete pPAK1 suppression at low nanomolar concentrations is critical.

Cellular pPAK1 inhibition Target engagement assay MCF10A breast epithelial cells

Kinome-Wide Selectivity: Only 8 of 125 Kinases Inhibited >80% at 100 nM

When screened against a panel of 125 kinases at 100 nM (a concentration 303-fold above its PAK1 IC50), AZ13705339 inhibited only 8 kinases by >80%, demonstrating high kinome-wide selectivity [1]. By comparison, G-5555 inhibited 8 out of 235 kinases tested (>70% inhibition) including PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1, with a less favorable selectivity profile within the Src-family kinase cluster [2]. The pan-PAK inhibitor PF-3758309, which entered clinical development, exhibits activity across PAK1/4/5/6 and multiple additional kinases, making it inappropriate for PAK1-specific mechanistic studies [3].

Kinase panel screening Kinome selectivity Off-target profiling

In Vitro Probe Designation Versus In Vivo Probe AZ13711265: Clearance-Guided Selection

AZ13705339 was explicitly designated as the in vitro probe compound in the AstraZeneca optimization campaign, while the structurally related AZ13711265 was advanced as the in vivo probe due to its lower lipophilicity (reduced logD7.4) and superior metabolic stability (CLint = 11 vs 30 μL/min/10⁶ hepatocytes for AZ13705339) [1]. This deliberate bifurcation means that AZ13705339 is the optimal procurement choice for biochemical, biophysical, and cellular mechanistic studies where maximal potency and selectivity are paramount, while AZ13711265 (IC50 = 0.58 nM; oral Cmax = 7.7 μM at 100 mg/kg in mouse) should be reserved for experiments requiring systemic exposure [1][2]. FRAX1036 and G-5555 each have in vivo pharmacokinetic data reported, but neither was developed as part of a matched in vitro/in vivo probe pair, complicating cross-experiment interpretation [3][4].

In vitro chemical probe In vivo tool compound Clearance and lipophilicity

Optimal Research Applications for AZ13705339 Hemihydrate Based on Quantitative Differentiation Evidence


PAK1-Specific Mechanistic Studies Requiring Complete Kinase Selectivity Confidence

When experimental designs demand unambiguous attribution of cellular phenotypes to PAK1 catalytic activity, AZ13705339 hemihydrate is the preferred tool compound. Its >7,500-fold selectivity over PAK4 and the observation that only 8 out of 125 kinases are inhibited >80% at 303-fold above its PAK1 IC50 [1] provide confidence that effects observed at low nanomolar concentrations are PAK1-driven. This is particularly critical in signaling studies involving Src-family kinases, where AZ13705339's 14-fold selectivity over Src [1] represents a meaningful window not consistently achieved by G-5555 or FRAX597, both of which potently co-inhibit Src-family members [2].

Biophysical and Structural Biology Studies Requiring High-Affinity Target Engagement

The sub-nanomolar binding affinity of AZ13705339 for PAK1 (Kd = 0.28 nM) and PAK2 (Kd = 0.32 nM) [1] makes it an optimal ligand for surface plasmon resonance (SPR), thermal shift assays, and co-crystallography studies. Its equipotent binding to both group I PAKs enables structural studies comparing PAK1 and PAK2 inhibitor binding modes without introducing affinity-related artifacts. The compound's co-crystal structure with PAK1 has been deposited in the PDB (5KBQ) [3], providing a validated starting point for structure-based design campaigns.

Cellular Target Engagement Assays in Breast and Squamous Cell Carcinoma Models

AZ13705339 hemihydrate has been validated for cellular pPAK1 inhibition in MCF10A breast epithelial cells (IC50 = 59 nM) [1] and for dose-response viability screening across multiple human and mouse squamous cell carcinoma (SCC) lines [4]. Its demonstrated synergistic lethality with FGFR inhibitor AZD4547 in cSCC models [4] positions it as a key reagent for combination therapy screening programs. The compound's cellular potency advantage over AZ13711265 (~1.9-fold) means lower working concentrations and reduced DMSO burden in long-term proliferation assays.

Matched In Vitro/In Vivo Probe Pair Experimental Design

For research programs requiring seamless translation from in vitro mechanism-of-action studies to in vivo pharmacodynamic readouts, the AZ13705339/AZ13711265 matched probe pair concept [1] provides a scientifically rigorous framework. AZ13705339 serves as the in vitro benchmark for biochemical and cellular assays, while AZ13711265 (oral Cmax = 7.7 μM at 100 mg/kg in mouse) [1] enables in vivo target engagement studies with the same chemotype. This paired approach minimizes the confounding variable of chemotype switching that occurs when, for example, in vitro studies with NVS-PAK1-1 (allosteric) are followed by in vivo studies with FRAX1036 (ATP-competitive), which have fundamentally different binding mechanisms and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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